P-gp inhibitor 2

P-glycoprotein inhibition doxorubicin resistance reversal SW620/Ad300

Researchers studying multidrug resistance in cancer often face efflux pump-mediated chemoresistance confounding cytotoxicity assays. P-gp inhibitor 2 (CAS 2408406-89-1) directly addresses this by providing potent P-gp inhibition without intrinsic cytotoxicity. • Reverses doxorubicin resistance in SW620/Ad300 cells with IC50 = 0.22 µM • No intrinsic cytotoxicity toward SW600 cells (IC50 > 30 µM), yielding a >136-fold selectivity index • Suitable as a reference standard for benchmarking new P-gp inhibitors in medium-throughput screening Supplied with analytical documentation and shipped under recommended storage conditions to ensure stability upon receipt.

Molecular Formula C29H26N2O6
Molecular Weight 498.5 g/mol
Cat. No. B12421458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 2
Molecular FormulaC29H26N2O6
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6
InChIInChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1
InChIKeyIDANOMWCBLGPHR-PLXFJCCSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 2: Potent Reversal Agent for P-Glycoprotein-Mediated Doxorubicin Resistance


P-gp inhibitor 2 (CAS 2408406-89-1) is a synthetic small-molecule modulator of the ATP-binding cassette transporter P-glycoprotein (P-gp/MDR1/ABCB1), a key efflux pump mediating multidrug resistance in cancer. With a molecular weight of 498.53 g/mol and formula C29H26N2O6, this compound features a complex chiral scaffold incorporating a benzodioxole moiety . It is characterized as a potent inhibitor that reverses doxorubicin resistance, demonstrating an IC50 of 0.22 µM in P-gp-overexpressing human colorectal carcinoma SW620 Ad300 cells . Critically, P-gp inhibitor 2 exhibits no intrinsic cytotoxicity toward human carcinoma SW600 cells (IC50 >30 µM), establishing a wide therapeutic window for resistance reversal .

Workflow P-gp-mediated MDR reversal assays using P-gp-overexpressing colorectal carcinoma models
Selection Single enantiomer, high purity (>98%), defined stereochemistry for reproducible transporter studies
Assay Fit Wide assay window with minimal intrinsic cytotoxicity, supporting long-term chemosensitization experiments

Why P-gp Inhibitor 2 Cannot Be Substituted by First-Generation or Close Analog P-gp Modulators


Generic substitution of P-gp inhibitors is not feasible due to profound pharmacological differences between generations and even among structurally similar compounds. First-generation inhibitors like verapamil require high, cardiotoxic concentrations to achieve effective P-gp modulation, while second- and third-generation agents exhibit variable transporter selectivity profiles (e.g., P-gp vs. BCRP vs. MRP1) [1]. P-gp inhibitor 2 distinguishes itself through a combination of high reversal potency and negligible intrinsic cytotoxicity, a profile not uniformly shared by close structural analogs as demonstrated by the ~1.6-fold potency difference against a nearly identical scaffold compound (BDBM50537903) tested under similar conditions [2].

First-generation modulator mismatch
Verapamil and similar agents require high, potentially off-target concentrations; their P-gp reversal potency and selectivity profile may not transfer to low-cytotoxicity research workflows.
Close structural analog variability
Minor scaffold modifications produce measurable differences in reversal potency; a near-identical analog showed a ~1.6-fold shift under comparable assay conditions, indicating that even closely related compounds cannot be considered interchangeable without validation.
Stereo- and purity-dependent activity
P-gp inhibition is stereospecific; undefined isomer mixtures or lower-purity natural product-derived inhibitors introduce batch-to-batch variability that compromises SAR studies and transporter panel screening.

Quantitative Differentiation of P-gp Inhibitor 2: Head-to-Head and Cross-Study Comparison Data


Superior Reversal Potency vs. Verapamil in the Same Cell Model

P-gp inhibitor 2 achieves a 2.9- to 3.2-fold improvement in doxorubicin resistance reversal potency compared to the prototypical first-generation inhibitor verapamil, when evaluated in the same P-gp-overexpressing human colorectal carcinoma model. Verapamil requires an IC50 of 630–710 nM for comparable reversal activity, whereas P-gp inhibitor 2 demonstrates an IC50 of 220 nM, indicating a structurally-encoded potency advantage that translates into a lower effective working concentration for in vitro assays [1]. This advantage is critical for researchers seeking to minimize off-target effects associated with high verapamil concentrations.

Reversal Potency vs. Verapamil
Head-to-head
P-gp inhibitor 2 0.22 µM Verapamil 0.63–0.71 µM
2.9–3.2× lower IC50
Reported reversal potency context in SW620/Ad300 cells
Enables lower working concentration; MTT assay, 48–52 h
P-glycoprotein inhibition doxorubicin resistance reversal SW620/Ad300

Enhanced Potency Over a Close Structural Analog in Multidrug Resistance Reversal

Within the same chemotype series, P-gp inhibitor 2 demonstrates a measurable 1.6-fold lower IC50 compared to a structurally near-identical analog (BDBM50537903, CHEMBL4639635) that shares the core scaffold but incorporates an additional benzodioxole substituent. Under comparable assay conditions of P-gp-mediated doxorubicin potentiation in SW620/AD300 cells, the analog requires an IC50 of 350 nM, while P-gp inhibitor 2 achieves the same level of reversal at 220 nM [1]. This difference, driven by a single scaffold modification, underscores the importance of specific stereochemical and substituent configurations for maximizing P-gp engagement.

Potency vs. Close Analog
Cross-study comparable
P-gp inhibitor 2 0.22 µM BDBM50537903 0.35 µM
1.6× lower IC50
Supports chemotype-dependent SAR differentiation
Assay design differences noted (reversal vs. potentiation)
structure-activity relationship close analog comparison SW620/Ad300

Negligible Intrinsic Cytotoxicity Provides a Wide Therapeutic Index

A critical differentiator for P-gp inhibitor 2 is its lack of inherent cytotoxicity toward the parental SW600 carcinoma cell line, with an IC50 exceeding 30 µM . This contrasts sharply with first-generation inhibitors, where off-target effects at cardioprotective concentrations limit their utility, and with some potent third-generation agents that exhibit dose-limiting toxicity in prolonged assays [1]. The >136-fold separation between the reversal IC50 (0.22 µM) and the cytotoxicity IC50 (>30 µM) provides a broad concentration range in which P-gp inhibition can be studied independently of direct antiproliferative effects.

Selectivity Index
Class-level inference
>136-fold
Wide assay concentration range (cytotoxicity IC50 >30 µM / reversal 0.22 µM)
Reduces confounding cytotoxicity in long-term studies
cytotoxicity therapeutic window SW600

Defined Chiral Stereochemistry and Single Molecular Entity

P-gp inhibitor 2 is supplied as a single, stereochemically defined molecular entity (SMILES: O=C1N2[C@@](CN([C@H](C2)C(C3=CC=CC=C3)=O)C(C)=O)([H])[C@](C4=CC(OC)=C(OCO5)C5=C4)([H])C6=CC=CC=C61) with a purity specification of ≥98% . This contrasts with many natural product-derived P-gp inhibitors (e.g., piperine, curcuminoids) that are often provided as mixtures of isomers or with variable purity, leading to batch-to-batch irreproducibility in transport assays. The defined stereochemistry is particularly relevant because P-gp inhibition potency is known to be stereospecific; individual enantiomers of chiral modulators can differ by >10-fold in IC50 [1].

Chemical Identity
Supporting evidence
Single enantiomer, ≥98% purity, defined 3 chiral centers
Batch-to-batch consistency supports assay reproducibility
Contrasts with natural product-derived mixtures
chemical purity stereochemistry reproducibility

Optimal Research and Industrial Applications for P-gp Inhibitor 2 Based on Validated Evidence


In Vitro Chemosensitization of P-gp-Overexpressing Colorectal Cancer Models

P-gp inhibitor 2 is directly validated for use in SW620/Ad300 and similar P-gp-overexpressing colorectal carcinoma lines to reverse doxorubicin resistance at sub-micromolar concentrations (IC50 = 0.22 µM) without inducing confounding cytotoxicity . This makes it particularly suitable for combination studies where the goal is to quantify the sensitization factor of a cytotoxic agent upon P-gp blockade. The wide selectivity index (>136-fold) allows continuous exposure for up to 48–72 hours without significant direct cell killing from the inhibitor itself .

Structure-Activity Relationship (SAR) Benchmarking for Novel P-gp Inhibitor Discovery

As a well-characterized chiral molecule with publicly available SMILES, purity specification, and quantitative reversal data in a standard SW620/Ad300 assay platform, P-gp inhibitor 2 serves as an excellent reference standard for benchmarking new synthetic P-gp inhibitors . Its potency (IC50 = 220 nM) is intermediate between weak first-generation inhibitors (verapamil: 630–710 nM) and ultrapotent clinical candidates (e.g., tariquidar: ~25 nM), making it a practical calibration point for medium-throughput screening campaigns [1].

Selective Transporter Profiling Panels to Isolate P-gp-Specific Reversal Effects

Given the established promiscuity of many P-gp inhibitors toward other ABC transporters (BCRP, MRP1), the defined chemical structure of P-gp inhibitor 2—lacking the extended planar aromatic system typical of dual P-gp/BCRP inhibitors—positions it as a candidate for inclusion in transporter selectivity panels. Although direct selectivity data are not yet published for this specific compound, its quantifiable potency advantage over verapamil in P-gp-overexpressing cells provides a clean baseline for counter-screening against BCRP and MRP1 single-transporter expressing lines [1].

Application
Selection Property
Validation Focus
Colorectal MDR reversal assays
Sub-micromolar P-gp inhibition with wide selectivity window
Doxorubicin sensitization without intrinsic cytotoxicity
Novel P-gp inhibitor benchmarking
Validated reference standard with defined stereochemistry and potency
Standardized SAR in SW620/Ad300 platform
ABC transporter selectivity panels
Putative P-gp specificity from scaffold design
Counter-screening against BCRP/MRP1

Technical Documentation Hub

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34 linked technical documents
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